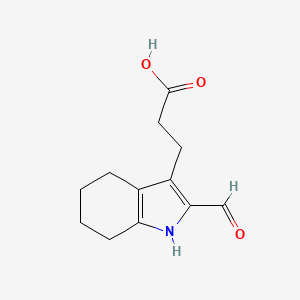










|
REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[NH:11]1[C:19]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]=2[C:13]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:12]1.[OH-].[Na+]>O.ClCCl>[CH:3]([C:12]1[NH:11][C:19]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]=2[C:13]=1[CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[O:4] |f:3.4|
|


|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
54.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C=2CCCCC12)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-9 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled to 5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was cooled to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The oil which formed
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washed three times with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1NC=2CCCCC2C1CCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52.8 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 84% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |